molecular formula C23H29N3O3 B5489933 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide

Cat. No.: B5489933
M. Wt: 395.5 g/mol
InChI Key: NXYMKZNQEIHMRS-UHFFFAOYSA-N
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Description

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP is a piperazine-based molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to modulate the function of various ion channels and receptors in the body, including the L-type calcium channel, the NMDA receptor, and the dopamine transporter. This compound has been shown to inhibit the function of the L-type calcium channel, which may have implications for the treatment of arrhythmias and heart failure. This compound has also been shown to modulate the function of the NMDA receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to inhibit the function of the dopamine transporter, which may have implications for the treatment of addiction and neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body, including the modulation of neurotransmitter release, the inhibition of cancer cell growth and proliferation, and the modulation of ion channel function in the heart. This compound has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in lab experiments include its ability to modulate various ion channels and receptors in the body, its potential therapeutic applications in various fields, and its antioxidant properties. The limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research involving N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, including the development of novel cancer therapies, the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, and the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.

Synthesis Methods

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 1-(4-aminophenyl)piperazine to form the final product, this compound.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have a modulatory effect on the release of neurotransmitters, specifically dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In cancer research, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells, specifically in breast and prostate cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may have implications for the development of novel cancer therapies.
In cardiovascular disease, this compound has been studied for its ability to modulate the function of ion channels in the heart, specifically the L-type calcium channel, which may have implications for the treatment of arrhythmias and heart failure.

Properties

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-21(27)19-7-5-6-8-20(19)29-4/h5-12H,13-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYMKZNQEIHMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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